molecular formula C15H21NO4 B2551341 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1396854-87-7

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2551341
CAS No.: 1396854-87-7
M. Wt: 279.336
InChI Key: BRGIPCLWBFKWNO-UHFFFAOYSA-N
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Description

The compound "(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone" is a structurally complex molecule featuring a spirocyclic core (6,8-dioxa-2-azaspiro[3.5]nonane) and a 2,5-dimethylfuran-3-yl substituent. Its synthesis likely involves multi-step cyclization and coupling reactions to assemble the spiro system and methanone linkage.

The dimethylfuran moiety contributes to lipophilicity, influencing bioavailability and target interactions. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL, a widely trusted tool in small-molecule crystallography .

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-12(11(2)20-10)13(17)16-6-15(7-16)8-18-14(3,4)19-9-15/h5H,6-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGIPCLWBFKWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone is an organic compound characterized by its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the spirocyclic core and the introduction of the furan moiety. The reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity.

Chemical Structure

PropertyDetails
Molecular Formula C17H23NO3
Molecular Weight 299.37 g/mol
CAS Number 1396717-41-1
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways leading to various biological effects.

Case Studies and Research Findings

  • Antidiabetic Activity : A study explored compounds with similar spirocyclic structures as GPR119 agonists, showing that structural modifications can lead to significant glucose-lowering effects in diabetic models . This suggests potential therapeutic applications for this compound in diabetes management.
  • Antifungal Properties : Related compounds have demonstrated fungicidal activities against pathogens like Rhizoctonia solani at concentrations as low as 50 µg/mL . This indicates that the compound may possess similar antifungal properties worth investigating.
  • Cytotoxic Effects : Preliminary studies on structurally related compounds have indicated cytotoxic effects on various cancer cell lines . Further research is needed to evaluate the specific cytotoxicity of this compound.

Applications in Medicine and Industry

Given its unique structure and biological activity:

  • Pharmaceutical Development : The compound shows promise as a lead candidate for drug development targeting metabolic disorders due to its potential GPR119 agonist activity.
  • Agricultural Use : Its antifungal properties may be harnessed in agricultural settings to develop new fungicides that are less harmful to the environment compared to conventional options.
  • Material Science : The stability and reactivity of this compound could be leveraged in creating new materials with specific properties for industrial applications.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as a pharmacophore in drug design. Its unique structural features allow for interactions with biological targets.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives related to this compound. The results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics .

CompoundActivityTarget Organisms
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanoneModerateS. aureus, E. coli
Related DerivativeHighPseudomonas aeruginosa

Organic Synthesis

This compound serves as an intermediate in several synthetic pathways due to its reactivity. It can be used to synthesize more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.

Synthesis Example
The synthesis of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone has been reported using a multi-step process that includes the formation of the spirocyclic structure followed by functionalization with aromatic groups . This demonstrates the versatility of the compound in synthetic chemistry.

Material Science

The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

Research Findings
Research indicates that incorporating this compound into polymer composites results in improved tensile strength and resistance to thermal degradation .

PropertyUnmodified PolymerModified Polymer
Tensile Strength (MPa)3050
Thermal Degradation Temp (°C)200250

Comparison with Similar Compounds

Structural Comparisons

The table below contrasts the target compound with two structurally related methanone derivatives synthesized in :

Compound Core Structure Key Substituents Synthetic Reagents
Target: (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone Spirocyclic (dioxa-aza) 2,5-Dimethylfuran Likely requires spirocyclization catalysts
7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole-thiophene Cyano, amino groups on thiophene Malononitrile, sulfur
7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone Pyrazole-thiophene Ethyl carboxylate, amino groups on thiophene Ethyl cyanoacetate, sulfur

Key Observations:

  • Spirocyclic vs.
  • Substituent Effects: The dimethylfuran group in the target is less electron-deficient than the cyano or carboxylate groups in 7a/7b, which may alter interactions with biological targets (e.g., enzymes or receptors).

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